Leptodactylone

Description

Contextualization of Leptodactylone within the Hydroxycoumarin Class of Natural Products

This compound is classified as a hydroxycoumarin epa.gov, a subclass of coumarin (B35378) derivatives. Coumarins are naturally occurring heterocyclic compounds characterized by a 2H-1-benzopyran-2-one core, consisting of fused benzene (B151609) and α-pyrone rings uni.luherts.ac.uk. Hydroxycoumarins specifically possess at least one hydroxyl group attached to this core structure. This compound is notable among simple hydroxycoumarins for its distinctive yellow color nih.gov.

The coumarin family encompasses a vast array of natural products, with over 1300 isolated from plants, bacteria, and fungi uni.lu. Other prominent naturally occurring hydroxycoumarins and related derivatives include:

Umbelliferone (B1683723) (7-hydroxycoumarin) : Found widely in the plant kingdom, particularly in the Umbelliferae family fishersci.cawikidata.org.

Aesculetin (6,7-dihydroxycoumarin) : Present in chicory and various toxic and medicinal plants wikipedia.org.

Herniarin (7-methoxycoumarin) : A methoxylated derivative of umbelliferone wikipedia.org.

Dicoumarol : A natural anticoagulant formed from coumarin in moldy sweet clover silage fishersci.co.ukmdpi.comwikidoc.org.

Significance of Hydroxycoumarins in Pharmaceutical and Chemical Biology Research

Hydroxycoumarins and their derivatives represent a privileged scaffold in medicinal chemistry due to their diverse and significant biological activities herts.ac.ukfishersci.cathegoodscentscompany.com. These compounds have garnered substantial interest for their potential roles in preventing and treating various human and animal diseases thegoodscentscompany.com.

The broad spectrum of pharmacological properties attributed to coumarins and their derivatives includes:

Anticoagulant effects : This is one of the most well-known activities, exemplified by synthetic derivatives like warfarin (B611796) and the natural mycotoxin dicoumarol fishersci.co.ukmdpi.comwikidoc.orgthegoodscentscompany.com. These compounds inhibit vitamin K epoxide reductase, an enzyme crucial for recycling vitamin K, thereby depleting active vitamin K in tissues mdpi.comwikidoc.orgmims.com.

Anti-inflammatory properties : Many coumarin derivatives exhibit anti-inflammatory effects fishersci.cawikidata.orgwikipedia.orgwikipedia.orguni.lunih.gov.

Antioxidant activity : They are recognized for their ability to scavenge free radicals and counteract oxidative stress fishersci.cawikidata.orgwikidoc.orgwikipedia.orguni.lunih.gov.

Antimicrobial effects : This includes antibacterial wikidata.orgwikipedia.orgwikipedia.orguni.lunih.gov and antifungal activities fishersci.co.ukwikipedia.orgnih.gov.

Antiviral activities : Coumarins, including hydroxycoumarins, have shown promise against various viruses, including human coronaviruses, herpes simplex virus, and HIV uni.lufishersci.cawikidata.orgwikipedia.orguni.lu.

Anticancer/Antitumor effects : Research indicates their potential in inhibiting tumor growth and inducing apoptosis fishersci.cawikidata.orgwikipedia.orgwikipedia.orguni.lunih.govbadd-cao.net.

Other activities : These also extend to anti-diabetic fishersci.cawikipedia.org, neuroprotective fishersci.cawikidata.org, anti-HIV wikipedia.orgwikidoc.orgwikipedia.org, anti-allergy wikipedia.org, anticonvulsant wikipedia.org, and anti-thrombosis effects thegoodscentscompany.com.

The versatility and wide distribution of these compounds make them continuously attractive targets for the development of new therapeutic agents and for exploring fundamental biological processes uni.lufishersci.ca.

Overview of the Current Research Landscape for this compound

Current research on this compound primarily highlights its antiviral potential, particularly against severe acute respiratory syndrome coronavirus (SARS-CoV). Studies have demonstrated that this compound exhibits a significant protective effect against viral cytopathogenicity in Vero E6 cells infected by SARS-CoV. wikipedia.orgwikipedia.orgsynhet.comguidetopharmacology.orgnih.gov

Key findings regarding this compound's antiviral activity include:

| Activity | Target Virus | Cell Line | Inhibition Rate | Concentration | Reference |

| Protective effect against viral cytopathogenicity | SARS-CoV | Vero E6 cells | 60% | 100 mg/mL | wikipedia.orgwikipedia.orgsynhet.comguidetopharmacology.org |

Despite these promising findings, this compound remains a less explored antiviral phytocompound, suggesting a need for further comprehensive investigation into its mechanisms of action and broader antiviral spectrum. wikipedia.orgwikipedia.org Its presence in various plants, including Boenninghausenia sessilicarpa, which is traditionally used in Chinese medicine for conditions like fever and tonsillitis synhet.com, underscores its potential as a natural product for drug discovery. Furthermore, its detection in breadfruit, with observed stability to cooking processes, indicates its persistence in food matrices hznu.edu.cn.

Structure

2D Structure

3D Structure

Properties

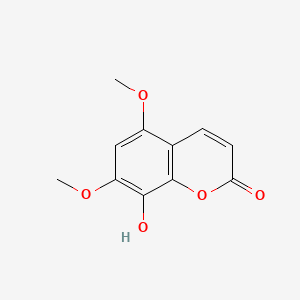

IUPAC Name |

8-hydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-8(15-2)10(13)11-6(7)3-4-9(12)16-11/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFLVKBJDSZLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331748 | |

| Record name | Leptodactylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61899-44-3 | |

| Record name | 8-Hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61899-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptodactylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Leptodactylone

Botanical Sources and Distribution of Leptodactylone

This compound has been identified in a select number of plant families, indicating a specific biosynthetic pathway. Research has confirmed its presence in the Rutaceae and Moraceae families, with ongoing studies exploring other potential botanical reservoirs.

Boenninghausenia sessilicarpa, a plant belonging to the Rutaceae family, has been identified as a source of this compound. nih.gov Bioassay-guided fractionation of this plant led to the successful isolation of this compound, which was noted for its potent protective activity on cells infected by the SARS-CoV virus. nih.gov This targeted approach, which uses biological assays to direct the separation process, was instrumental in identifying the active components within the plant extract. nih.gov

The compound has been detected in Citrus medica (commonly known as citron), another member of the Rutaceae family. Specifically, studies on the chemical constituents of the fruits of Citrus medica L. var. sarcodactylis Swingle (Fingered Citron) have led to the characterization of this compound along with numerous other known compounds. nih.gov The initial extraction is typically performed using methanol under reflux, followed by partitioning and chromatographic separation to isolate the individual constituents. nih.gov

While the genus Artemisia is rich in a wide array of phytochemicals, including various coumarins, direct evidence detailing the isolation of this compound from Artemisia species is not extensively documented in the available literature. nih.govmdpi.commdpi.comresearchgate.net Phytochemical analyses of different Artemisia species have identified major components like monoterpenes, sesquiterpenes, flavonoids, and other coumarins, but this compound is not consistently reported as a constituent. mdpi.comresearchgate.net

Beyond the Rutaceae family, phytochemical investigations have suggested the presence of this compound in other plant genera. One notable potential source is Artocarpus altilis (breadfruit), a species from the Moraceae family. mdpi.comnih.govhumanjournals.comjppres.comresearchgate.net While comprehensive studies on the phytochemical profile of breadfruit have identified numerous flavonoids and phenolic compounds, further specific analysis is required to definitively confirm and quantify this compound in this species.

Table 1: Confirmed and Potential Botanical Sources of this compound

| Botanical Name | Common Name | Family | Plant Part | Reference |

|---|---|---|---|---|

| Boenninghausenia sessilicarpa | N/A | Rutaceae | Whole Plant | nih.gov |

| Citrus medica L. var. sarcodactylis | Fingered Citron | Rutaceae | Fruits | nih.gov |

| Artocarpus altilis | Breadfruit | Moraceae | N/A (Potential) |

Advanced Isolation and Purification Techniques for this compound from Natural Extracts

The isolation of pure this compound from complex natural extracts necessitates the use of sophisticated separation and purification methodologies. These techniques leverage the distinct physicochemical properties of the compound to separate it from other matrix components.

Chromatography is the cornerstone of natural product isolation. Column Chromatography (CC) is a fundamental technique widely used for the initial fractionation of crude plant extracts. In the case of isolating this compound from Citrus medica, a crude methanol extract is first partitioned, and the resulting chloroform-soluble layer is subjected to column chromatography on silica gel. nih.gov Elution is performed using a gradient of solvents, such as n-hexane and ethyl acetate or chloroform and methanol. nih.gov Fractions are collected sequentially, and those containing the target compound are identified for further purification. For instance, this compound was isolated from a specific fraction eluted with a chloroform and methanol (20:1) solvent mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often employed for the final purification of compounds isolated from column chromatography fractions. Preparative HPLC can be used to separate compounds with very similar polarities, yielding highly pure isolates suitable for structural elucidation and biological testing. researchgate.net While the specific HPLC protocol for this compound isolation isn't detailed in the provided context, the general approach involves using a reverse-phase column (like a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent (such as methanol or acetonitrile), often with additives like formic acid to improve peak shape.

Table 2: Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Example) | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Gradient of n-hexane/ethyl acetate or chloroform/methanol | Initial fractionation of crude extract | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Gradient of water/acetonitrile or water/methanol | Final purification of isolated fractions | researchgate.net |

Bioactivity-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions obtained at each step. mdpi.commdpi.com This method is particularly efficient for isolating specific bioactive compounds from a complex mixture without prior knowledge of their chemical identity. nih.govresearchgate.net

The process begins with the screening of a crude plant extract for a specific biological activity (e.g., antiviral, antioxidant). nih.govmdpi.com The active extract is then subjected to a preliminary separation, typically by column chromatography, to yield several fractions. Each fraction is subsequently tested for the same biological activity. The most active fraction is selected for further rounds of separation and testing. researchgate.net This iterative process of separation and bioassay is repeated until a pure, active compound is isolated. mdpi.com The isolation of this compound from Boenninghausenia sessilicarpa as an antivirus component is a direct example of this target-oriented strategy. nih.gov

Chemical Synthesis and Derivatization Strategies for Leptodactylone

Total Synthesis Approaches to the Leptodactylone Molecular Scaffold

The total synthesis of this compound, chemically known as 8-hydroxy-5,7-dimethoxycoumarin, has been achieved through various routes, primarily involving the construction of a suitably substituted benzaldehyde (B42025) precursor followed by the formation of the coumarin (B35378) core.

Strategic Retrosynthetic Disconnections and Precursor Design

Retrosynthetic analysis, the practice of mentally deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for planning a synthesis. mdpi.comnih.gov For the this compound scaffold, two primary retrosynthetic disconnections have been explored.

An alternative disconnection strategy simplifies the process into a single step by reacting a phenol (B47542) with a cinnamic acid derivative. espublisher.com This approach envisions the formation of the pyrone ring by transferring a three-carbon unit onto the phenolic ring, driven by an acid catalyst like polyphosphoric acid (PPA). espublisher.com The retrosynthesis for this method leads to 2-hydroxy-3,5-dimethoxyphenol and a cinnamic acid as the primary precursors. espublisher.com

Key Reaction Methodologies in Coumarin Synthesis (e.g., Wittig, Perkin, Knoevenagel, Pechmann Reactions)

The formation of the coumarin ring system is central to the synthesis of this compound and can be accomplished using several established name reactions. While classical methods like the Perkin, Pechmann, and Knoevenagel reactions are fundamental to coumarin synthesis, modern variations and other methodologies have been successfully applied. espublisher.comresearchgate.net

Wittig Reaction: A prominent total synthesis of this compound utilizes the Wittig reaction as the key step for forming the coumarin's heterocyclic ring. iajesm.in In this approach, a tetraoxygenated benzaldehyde is treated with a phosphorus ylide, such as the one derived from (carbethoxymethyl)triphenylphosphonium bromide, to construct the α,β-unsaturated ester moiety that subsequently cyclizes to form the lactone. iajesm.in

Polyphosphoric Acid (PPA) Mediated Cyclization: A highly efficient, single-step synthesis of this compound has been reported using polyphosphoric acid (PPA). espublisher.com This method involves the reaction of 2-hydroxy-3,5-dimethoxyphenol with p-methoxy cinnamic acid in the presence of PPA. espublisher.com This reaction is noted for its operational simplicity and the ready availability of the starting materials. espublisher.com

Other Synthetic Routes: An alternative synthesis of this compound involves the oxidation of 8-hydroxy-7-methoxycoumarin (B190332) using Fremy's salt (potassium nitrosodisulphonate) to form a quinone intermediate. espublisher.com This intermediate is then immediately reduced with sodium borohydride (B1222165) (NaBH₄), and subsequent methylation yields a mixture of this compound and 5,7,8-trimethoxycoumarin. espublisher.com

Table 1: Comparison of Selected Total Synthesis Methods for this compound

| Method | Key Reaction | Precursors | Reported Yield | Reference |

|---|---|---|---|---|

| Wittig-based Synthesis | Wittig Reaction | Suitably substituted tetraoxygenated benzaldehyde | Not specified in abstract | iajesm.in |

| PPA-mediated Synthesis | PPA cyclization | 2-hydroxy-3,5-dimethoxyphenol, p-methoxy cinnamic acid | 55% | espublisher.com |

Semi-Synthetic Transformations and Analogue Generation of this compound

Semi-synthesis involves the chemical modification of a natural product to produce new derivatives or analogues. This process is crucial for investigating how structural changes affect the molecule's properties.

Rational Design Principles for this compound Derivatives

The rational design of new molecules is guided by an understanding of how chemical structure relates to biological activity. mdpi.com For this compound, derivatives could be designed by making specific modifications to its core structure to explore and potentially enhance its biological profile. Key structural features that can be targeted for modification include:

The C8-hydroxyl group: This group can be alkylated, acylated, or replaced to probe the importance of the hydrogen bond-donating capability at this position.

The C5 and C7 methoxy (B1213986) groups: Demethylation to the corresponding hydroxyls or conversion to other alkoxy groups could alter the molecule's polarity, solubility, and metabolic stability.

The aromatic ring: Introduction of new substituents (e.g., halogens, nitro groups, or alkyl chains) onto the remaining free position of the benzene (B151609) ring could influence electronic properties and steric interactions.

The lactone ring: Modifications to the pyrone ring are less common but could be explored to create isocoumarin (B1212949) or chromone (B188151) analogues.

These design principles aim to systematically alter physicochemical properties like lipophilicity, electronic distribution, and steric bulk to create a library of analogues for further study. wikipedia.org

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structurally related compounds to determine which chemical groups are responsible for their biological effects. wikipedia.org By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can build an SAR model. researchgate.net

Although specific, extensive SAR studies on this compound analogues are not widely reported in the cited literature, the general principles can be applied. For instance, after synthesizing the analogues proposed in the section above, they would be subjected to biological assays. The results would indicate whether certain modifications lead to increased, decreased, or unchanged activity. For example, if esterification of the C8-hydroxyl group leads to a loss of activity, it would suggest that this hydroxyl group is critical for interaction with a biological target. researchgate.net Conversely, if adding a lipophilic chain at another position enhances activity, it might indicate that the molecule needs to cross cellular membranes more efficiently. nih.gov Docking studies using computational models of biological targets can also support SAR findings by predicting how different analogues might bind. rsc.org

Chemoenzymatic Synthesis Methodologies for this compound and Related Coumarins

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). iajesm.in This approach offers significant advantages, including milder reaction conditions, reduced environmental impact, and high regio- and stereoselectivity, which are particularly valuable for the synthesis of complex natural products and their derivatives. iajesm.intandfonline.com

Several biocatalytic strategies have been developed for the synthesis and modification of coumarins. iajesm.in Enzymes such as oxidoreductases, hydrolases (like lipases), and transferases are commonly used. iajesm.in For example, cytochrome P450 enzymes can perform regioselective hydroxylation on aromatic rings, a key step in forming poly-hydroxylated coumarins. iajesm.in Lipases have been effectively used to catalyze the esterification of hydroxycoumarins with various acids, creating libraries of acylated derivatives with potential antioxidant properties. niscpr.res.in

Other chemoenzymatic methods include the use of engineered C-glycosyltransferases to attach sugar moieties to the coumarin scaffold, producing C-glucosides. acs.org Furthermore, microbial reduction has been employed to selectively reduce the double bond in the pyrone ring of coumarin to yield dihydrocoumarin, demonstrating the utility of whole-cell biotransformations. mdpi.com Continuous-flow microreactors using immobilized enzymes like Lipozyme TL IM have also been developed for the tandem synthesis of coumarin-3-carboxylate esters and their subsequent amidation, showcasing a sustainable and efficient strategy for producing complex coumarin derivatives. mdpi.com These methodologies could be applied to the this compound scaffold to generate novel derivatives in an environmentally benign manner.

Table 2: Examples of Chemoenzymatic Reactions for Coumarin Modification

| Reaction Type | Enzyme Class | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Hydrolase (Lipase) | Hydroxycoumarins | Acyl-coumarins | niscpr.res.in |

| Reduction | Microbial Reductase | Coumarin | Dihydrocoumarin | mdpi.com |

| Glucosylation | Glycosyltransferase | Coumarin derivatives | Coumarin C-glucosides | acs.org |

| Amidation | Hydrolase (Lipase) | Coumarin esters | Coumarin amides | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (8-hydroxy-5,7-dimethoxycoumarin) |

| 5,7,8-trimethoxycoumarin |

| 2-hydroxy-3,5-dimethoxyphenol |

| p-methoxy cinnamic acid |

| 8-hydroxy-7-methoxycoumarin |

| (Carbethoxymethyl)triphenylphosphonium bromide |

| Dihydrocoumarin |

Investigation of Biological Activities and Molecular Mechanisms of Leptodactylone

Antiviral Activities of Leptodactylone

This compound has been investigated for its efficacy against various viruses, with a notable emphasis on coronaviruses.

Early research indicated that this compound demonstrates antiviral activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). Studies have shown that this compound exerts a protective effect against viral cytopathogenicity in Vero E6 cells infected by SARS-CoV, achieving 60% inhibition at a concentration of 100 µg/mL d-nb.infoscholars.directthieme-connect.com. This suggests its potential as an antiviral agent against coronaviruses, given the genomic and structural similarities between SARS-CoV and SARS-CoV-2 nih.gov.

Computational studies, such as molecular docking analyses, have further explored the potential of this compound as an inhibitor against SARS-CoV-2. It has been identified as a potential inhibitor against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication chemrxiv.orgchemrxiv.orgnih.gov.

The antiviral mechanisms of this compound, particularly against coronaviruses, are believed to involve key viral targets. One significant proposed mechanism is the inhibition of viral proteases. The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is essential for the replication and transcription of coronaviruses, including SARS-CoV and SARS-CoV-2 nih.govpfizer.comnih.gov. By inhibiting this enzyme, this compound could disrupt the viral life cycle by preventing the cleavage of large polyproteins into functional proteins necessary for viral assembly and replication pfizer.comnih.gov. Molecular docking studies have positioned this compound as a candidate for Mpro inhibition chemrxiv.orgchemrxiv.org.

Another potential mechanism involves the modulation of viral glycoproteins. The spike (S) glycoprotein (B1211001) of coronaviruses plays a critical role in host cell attachment and entry by binding to host receptors like Angiotensin-Converting Enzyme 2 (ACE2) nih.govnih.govelifesciences.org. While direct experimental evidence for this compound's modulation of glycoproteins is less explicit in the provided search results, other natural compounds are known to interfere with spike protein function or ACE2 interaction scholars.directfrontiersin.orgresearchgate.net. Antiviral strategies often target viral entry mechanisms, including glycoprotein interactions nih.govnih.gov.

This compound is one of many natural products investigated for antiviral properties against coronaviruses. Its reported 60% inhibition of SARS-CoV cytopathogenicity at 100 µg/mL scholars.directthieme-connect.com can be compared to other compounds. For instance, glycyrrhizin, a well-known antiviral agent, showed an EC50 value greater than 607.6 µM against SARS-CoV in one study, while its derivative with an added N-acetylglucosamine residue was found to be 10-fold more effective scholars.directnih.gov. Luteolin and tetra-O-galloyl-β-D-glucose demonstrated EC50 values of 10.6 µM and 4.5 µM, respectively, against SARS-CoV, acting as potential virus entry inhibitors targeting the S2 protein nih.gov. Amentoflavone, a biflavonoid, showed inhibitory activities against SARS-CoV 3CLpro with a low inhibitory concentration of 8.3 µM scholars.direct.

Other natural compounds with reported antiviral activity against coronaviruses include:

Emodin : Blocks SARS-CoV S-glycoprotein and ACE2 interaction with an IC50 of 200 µM scholars.directfrontiersin.org.

Lycorine : Exhibited potent inhibitory activity against SARS-CoV by reducing viral cytopathogenic effects with an EC50 as low as 15.7 ± 1.2 nM scholars.direct.

Theaflavins : Showed effectiveness against various viruses, including influenza and hepatitis C virus scholars.direct.

Silvestrol : Inhibits replication of MERS types with an EC50 of 1.3 nM by inhibiting RNA helicase eIF4A frontiersin.org.

Myricetin and Scutellarein : Inhibit the helicase activity of SARS-CoVs frontiersin.org.

While this compound shows promising initial results, a comprehensive comparative analysis often requires direct head-to-head studies under identical experimental conditions to accurately assess relative potencies. The efficacy of natural products against coronaviruses can vary significantly based on the specific viral strain and the mechanism of action nih.gov.

Table 1: Antiviral Efficacy of this compound and Other Natural Products against Coronaviruses

| Compound Name | Source Plant (if specified) | Target Virus | Antiviral Activity / Concentration | Proposed Mechanism of Action (if specified) | Citation |

| This compound | Boenninghausenia sessilicarpa | SARS-CoV | 60% inhibition at 100 µg/mL | Protease inhibition (SARS-CoV-2 Mpro) | d-nb.infoscholars.directthieme-connect.comchemrxiv.orgchemrxiv.org |

| Glycyrrhizin | Glycyrrhiza uralensis | SARS-CoV | EC50 > 607.6 µM | scholars.directnih.gov | |

| Glycyrrhizin derivative | SARS-CoV | 10-fold more effective than glycyrrhizin | Binds to viral spike proteins | scholars.direct | |

| Luteolin | SARS-CoV | EC50 = 10.6 µM | Virus entry inhibition (S2 protein) | nih.gov | |

| Tetra-O-galloyl-β-D-glucose | SARS-CoV | EC50 = 4.5 µM | Virus entry inhibition (S2 protein) | nih.gov | |

| Amentoflavone | Torreya nucifera | SARS-CoV | IC50 = 8.3 µM (3CLpro) | 3CLpro inhibition | scholars.direct |

| Emodin | Rheum and Polygonum genera | SARS-CoV | IC50 = 200 µM | Blocks S-glycoprotein/ACE2 interaction | scholars.directfrontiersin.org |

| Lycorine | Lycoris radiate | SARS-CoV | EC50 = 15.7 ± 1.2 nM | Reduces viral cytopathogenic effects | scholars.direct |

| Silvestrol | Aglaia sp. | MERS | EC50 = 1.3 nM | RNA helicase eIF4A inhibition | frontiersin.org |

| Myricetin, Scutellarein | Isatis indigotica | SARS-CoV | Helicase activity inhibition | frontiersin.org |

Antimicrobial Properties of this compound

Beyond its antiviral potential, this compound and the plants it is found in have been associated with broader antimicrobial activities.

This compound has been identified as a metabolite in Artemisia species, which are known for their antibacterial properties. Studies on Artemisia species from Tibet, which contain this compound, have shown strong antibiotic activities against various bacterial strains, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Proteus mirabilis, and Pseudomonas aeruginosa nih.gov. While these studies indicate the presence of this compound in plants with antibacterial effects, direct, isolated antibacterial efficacy studies specifically on this compound are less detailed in the provided search results. However, coumarins, the class of compounds to which this compound belongs, are generally recognized for their antibacterial properties rsc.org. Citrus medica, another source of this compound, also contains compounds with antibacterial properties researchgate.netnih.gov.

Coumarins, including this compound, are known to possess antifungal properties rsc.orgmdpi.com. For example, studies on Toddalia asiatica, a plant from which this compound has been isolated, report its antifungal and antibacterial properties mdpi.com. Additionally, Artemisia extracts, which contain this compound, have demonstrated antifungal effects, with some extracts showing antifungal activity comparable to clinical routine antifungal drugs nih.gov. The presence of specific functional groups, such as methoxy (B1213986) groups at certain positions, can enhance the antibacterial and antifungal activity of coumarins researchgate.net.

While the provided information suggests a broader antimicrobial potential for this compound based on its presence in plants known for these activities and the general properties of coumarins, specific detailed studies on isolated this compound for its direct antifungal or other antimicrobial (e.g., antiprotozoal) efficacy are not extensively elaborated.

Table 2: Antimicrobial Associations of this compound and its Source Plants

| Compound / Source Plant | Type of Antimicrobial Activity | Associated Microorganisms (if specified) | Citation |

| This compound (in Artemisia species) | Antibacterial | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Proteus mirabilis, Pseudomonas aeruginosa | nih.gov |

| This compound (in Artemisia species) | Antifungal | Not specified, but Artemisia extracts show antifungal effects | nih.gov |

| This compound (in Toddalia asiatica) | Antifungal, Antibacterial | Not specified | mdpi.com |

| Coumarins (general class) | Antibacterial, Antifungal | Not specified, but broadly recognized | rsc.org |

| Citrus medica (source of this compound) | Antimicrobial | S. aureus, E. faecalis, E. coli, Salmonella typhi, F. oxysporum | researchgate.netnih.gov |

Antioxidant Activity Investigations of this compound

While coumarins, as a class of natural compounds, are often associated with antioxidant properties, specific quantitative data detailing the antioxidant activity of this compound in various assays are not extensively reported in the immediately available literature. However, the methodologies commonly employed to investigate such activities provide a framework for understanding its potential mechanisms.

In Vitro Assays for Free Radical Scavenging

In vitro assays are fundamental for assessing the direct free radical scavenging potential of a compound. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, which measures the ability of a compound to donate hydrogen atoms to the stable DPPH radical, leading to a reduction in absorbance protocols.ionih.govmdpi.combiointerfaceresearch.com. Other widely used assays include the 2,2′-azinobis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, which evaluates the capacity to scavenge the ABTS radical cation, and the Ferric Reducing Antioxidant Power (FRAP) assay, which assesses a compound's ability to reduce ferric ions mdpi.comresearchgate.net. Additionally, the scavenging of superoxide (B77818) radicals, nitric oxide (NO), and hydroxyl radicals are often investigated to provide a comprehensive profile of a compound's free radical neutralizing capabilities mdpi.comnih.govresearchgate.net. These methods are typically simple, rapid, and reproducible, making them suitable for initial screening of antioxidant potential mdpi.comsphinxsai.com.

Cellular Models for Antioxidant Mechanism Elucidation

Beyond direct radical scavenging, cellular models are crucial for elucidating the more complex antioxidant mechanisms within a biological context. These models allow researchers to observe how a compound influences cellular reactive oxygen species (ROS) levels, modulates the activity of endogenous enzymatic antioxidant defense systems—such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)—and impacts cellular signaling pathways related to oxidative stress mdpi.comfrontiersin.orgmdpi.com. Maintaining a delicate balance between ROS production and antioxidant defense is vital for cellular health, and an imbalance can lead to oxidative damage mdpi.comfrontiersin.org. Antioxidants can exert their effects by decreasing ROS levels, preventing oxidative damage to biomolecules, or by interfering with cell signaling pathways that are modulated by ROS mdpi.comnih.gov.

Modulation of Nuclear Receptors: Constitutive Androstane Receptor (CAR) Activation by this compound

This compound has been identified as a modulator of nuclear receptors, specifically demonstrating activation of the Constitutive Androstane Receptor (CAR). nih.govresearchgate.net

Ligand-Receptor Binding and Signal Transduction Pathways

The Constitutive Androstane Receptor (CAR), also known as NR1I3, is a pivotal member of the nuclear receptor superfamily, primarily expressed in the liver nih.govmdpi.cominformaticsjournals.co.inabcam.comwikipedia.orgfrontiersin.org. CAR plays a critical role in regulating the metabolism of both endogenous substances and xenobiotics, which are foreign chemical compounds informaticsjournals.co.inabcam.comwikipedia.orgfrontiersin.org. Unlike some nuclear receptors that strictly require ligand binding for activation, CAR can exhibit constitutive activity in the absence of a ligand, but its function is further regulated by agonists and inverse agonists wikipedia.org.

This compound has been shown to possess superior CAR activating activity when compared to scoparone, another coumarin (B35378) derivative nih.govresearchgate.net. The activation process typically involves the translocation of CAR from the cytoplasm to the nucleus wikipedia.orgfrontiersin.orgnih.gov. In its inactive state, CAR often resides in the cytoplasm, forming a complex with proteins such as cytoplasmic CAR retention protein (CCRP) and heat shock protein 90 (HSP90) frontiersin.org. Activation, which can be initiated by direct ligand binding or ligand-independent mechanisms (e.g., dephosphorylation by protein phosphatase 2A, PP2A), triggers this nuclear translocation frontiersin.orgnih.gov. Once in the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR) and subsequently binds to specific DNA response elements, thereby initiating or repressing the transcription of target genes nih.govmdpi.cominformaticsjournals.co.inabcam.comwikipedia.orgfrontiersin.org.

Regulation of Downstream Gene Expression and Cellular Responses

The activation of CAR by compounds like this compound leads to significant changes in downstream gene expression, primarily impacting drug metabolism and detoxification pathways nih.govmdpi.cominformaticsjournals.co.inabcam.comwikipedia.orgfrontiersin.org. Key target genes whose expression is induced by CAR include those encoding cytochrome P450 (CYP) enzymes, such as CYP2B6 and CYP3A4, which are crucial for phase I drug metabolism abcam.comfrontiersin.orgchemrxiv.org. Additionally, CAR regulates the expression of various transporters, including Mrp2–4, Oatp 2, Sult2a1, and Ugt1a1, which are involved in the excretion of metabolites and toxic substances, as well as bile acid regulation and bilirubin (B190676) clearance nih.govabcam.comwikipedia.orgfrontiersin.org.

Beyond its role in xenobiotic metabolism, CAR activation has been implicated in broader cellular responses and metabolic regulation. For instance, studies in animal models have indicated that CAR activation can ameliorate diabetes by influencing glucose production, stimulating glucose uptake, and inhibiting hepatic lipogenesis nih.govresearchgate.net. This highlights CAR's involvement in energy homeostasis and its potential as a therapeutic target for metabolic diseases.

Other Reported Biological Activities

This compound has also demonstrated other notable biological activities beyond its antioxidant potential and CAR modulation.

Antiviral Activity: this compound, originally isolated as a hydroxycoumarin from Boenninghausenia sessilicarpa, has shown promising antiviral effects. It exhibited an intense protective effect against viral cytopathogenicity in Vero E6 cells infected by SARS-CoV, achieving 60% inhibition at a concentration of 100 µg/mL scholars.directd-nb.infofoodwake.cnresearchgate.net. This finding suggests its potential as a phytocompound with antiviral properties.

Insecticidal Potential: this compound has been identified as a constituent in the ethanolic extract of Cyperus rotundus jntbgri.res.in. While direct and specific insecticidal activity of this compound itself is not extensively detailed in all sources, the context of its presence in extracts known for such properties is notable. Other compounds from Cyperus species, such as α-cyperone, have demonstrated significant insecticidal activity against pests like the diamond back moth larvae jntbgri.res.injntbgri.res.in. Furthermore, this compound is mentioned in relation to an "insecticidal coumarin from Boenninghausenia albiflora" foodwake.cn, indicating its potential contribution to the insecticidal properties observed in plants containing it.

Biosynthetic Pathways and Chemical Ecology of Leptodactylone

Elucidation of Biosynthetic Routes to Leptodactylone and Related Hydroxycoumarins

The biosynthesis of hydroxycoumarins is a complex process that begins with primary metabolites and proceeds through a series of enzymatic modifications to yield a diverse array of compounds. These pathways are integral to the plant's ability to produce molecules crucial for defense and communication.

Identification of Precursor Compounds and Intermediates

The journey to hydroxycoumarins begins with the phenylpropanoid pathway, a central route in the synthesis of numerous phenolic compounds in plants. frontiersin.org The primary precursor for this pathway is the amino acid phenylalanine , which is derived from the shikimate pathway.

The initial steps involve the conversion of phenylalanine to cinnamic acid , followed by hydroxylation to form p-coumaric acid . frontiersin.org This is a critical branching point, from which the pathway can lead to various classes of compounds, including flavonoids and lignins, as well as coumarins.

For the formation of the coumarin (B35378) backbone, the ortho-hydroxylation of cinnamic acid derivatives is a key step. frontiersin.org Another significant route to certain hydroxycoumarins, such as 4-hydroxycoumarin, involves the precursors malonyl-CoA and 2-hydroxybenzoyl-CoA . wikipedia.orgarabjchem.org

Below is a table summarizing the key precursors and intermediates in the biosynthesis of representative hydroxycoumarins.

| Precursor Compound | Intermediate Compound(s) | Resulting Hydroxycoumarin |

| Phenylalanine | Cinnamic acid, p-coumaric acid, Umbelliferone (B1683723) | Scopoletin, Esculetin (B1671247) |

| Malonyl-CoA & 2-hydroxybenzoyl-CoA | Diketone intermediate | 4-Hydroxycoumarin |

| Salicoyl-CoA & Malonyl-CoA | Diketone intermediate | 4-Hydroxycoumarin |

This table provides a simplified overview of the precursor-product relationships in hydroxycoumarin biosynthesis.

Characterization of Key Enzymatic Transformations

A series of specific enzymes catalyze the conversion of precursors into the final hydroxycoumarin structures. These enzymatic transformations are critical for the diversity of coumarins found in nature.

The initial steps in the phenylpropanoid pathway are catalyzed by:

Phenylalanine ammonia-lyase (PAL): Deaminates phenylalanine to form cinnamic acid. frontiersin.org

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org

A crucial step in the formation of many simple coumarins is the ortho-hydroxylation of the cinnamic acid derivative, which is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) . frontiersin.org This is often followed by spontaneous or enzyme-mediated lactonization to form the characteristic coumarin ring.

For the synthesis of 4-hydroxycoumarin, biphenyl synthase (BIS) has been shown to catalyze the decarboxylative condensation of salicoyl-CoA and malonyl-CoA. nih.gov

Further modifications of the basic coumarin structure are carried out by enzymes such as:

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the coumarin ring, leading to the formation of compounds like scopoletin. researchgate.net

Glucosyltransferases (UGTs): These enzymes attach sugar moieties to the hydroxycoumarin core, which can affect their solubility, stability, and biological activity. For instance, MaUGT186 is involved in the glycosylation of scopoletin. frontiersin.orgnih.gov

β-glucosidases (BGLUs): These enzymes can release the active coumarin from its glycoside storage form. frontiersin.orgnih.gov

Genetic Studies of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in hydroxycoumarin biosynthesis are often organized into biosynthetic gene clusters (BGCs). This co-localization of genes allows for coordinated regulation and efficient production of these secondary metabolites.

Studies in various plant species have begun to identify and characterize these gene clusters. For example, in Melilotus albus, a gene cluster composed of six β-glucosidase (BGLU) genes has been implicated in the evolution of the coumarin biosynthetic pathway. frontiersin.orgnih.gov

The expression of these gene clusters is often inducible, meaning that their activity increases in response to specific environmental cues, such as pathogen attack or herbivory. nih.gov This allows the plant to produce defensive compounds precisely when and where they are needed. Research on the regulation of these clusters has identified transcription factors, such as those from the MYB family, that play a role in activating the expression of biosynthetic genes. nih.gov

Ecological Roles and Inter-Organismal Chemical Interactions

Hydroxycoumarins play a pivotal role in the interactions between plants and their environment. These compounds are not merely metabolic byproducts but are active participants in the chemical warfare and communication that shape ecosystems.

Function in Plant Defense Mechanisms Against Herbivores and Pathogens

One of the primary functions of hydroxycoumarins is to defend the plant against a wide range of antagonists, including insects and microbial pathogens. encyclopedia.pubresearchgate.net

Defense Against Pathogens: Many hydroxycoumarins exhibit antimicrobial properties. researchgate.net They can act as phytoalexins , which are compounds produced by plants in response to infection, or as phytoanticipins , which are pre-formed inhibitors. encyclopedia.pub For instance, umbelliferone, esculetin, and daphnetin (B354214) have demonstrated antibacterial activity against the plant pathogen Ralstonia solanacearum. nih.gov The mechanism of action can involve the disruption of pathogen cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. researchgate.netnih.gov The hydroxylation patterns on the coumarin ring can significantly influence the antibacterial efficacy, with daphnetin and esculetin showing potent activity. nih.govnih.gov

Defense Against Herbivores: While not as extensively studied as their antimicrobial properties, some hydroxycoumarins also play a role in deterring herbivores. Their bitter taste can act as an antifeedant, discouraging insects and other animals from consuming the plant.

The table below summarizes the defensive roles of some common hydroxycoumarins.

| Hydroxycoumarin | Defensive Role | Target Organism(s) |

| Umbelliferone | Phytoalexin | Pathogenic fungi and bacteria (e.g., Fusarium culmorum, Ralstonia solanacearum) encyclopedia.pubnih.gov |

| Esculetin | Phytoalexin | Pathogenic bacteria (e.g., Ralstonia solanacearum) nih.gov |

| Daphnetin | Phytoalexin | Pathogenic bacteria (e.g., Ralstonia solanacearum) nih.gov |

| Scopoletin | Phytoalexin | Pathogenic bacteria nih.gov |

This table illustrates the specific defensive functions of various hydroxycoumarins against different types of pathogens.

Role in Allelopathy and Interspecies Chemical Communication

Hydroxycoumarins can also influence the growth and development of neighboring plants, a phenomenon known as allelopathy. nih.govnih.gov These compounds are released from the plant into the soil through root exudation, leaching from leaves, or the decomposition of plant residues. nih.gov

Once in the soil, allelopathic hydroxycoumarins can inhibit the germination and growth of competing plant species. nih.gov The mechanisms of allelopathic action are varied and can include the inhibition of photosynthesis, disruption of mitochondrial function, and interference with cell division and elongation. nih.gov

Beyond direct inhibition, these chemical signals can mediate complex interactions within the plant community. nih.gov The release of specific hydroxycoumarins can signal the presence of a plant to its neighbors, potentially leading to competitive or cooperative responses. nih.gov This form of chemical communication is a vital component of the below-ground interactions that structure plant communities.

Unraveling the Enigma of "this compound": A Case of Mistaken Identity in Chemical Compound Nomenclature

Initial investigations into the chemical compound "this compound" have revealed a significant challenge: the term does not appear to correspond to any recognized molecule within the established scientific literature. Extensive searches across chemical databases and scholarly articles have yielded no results for a compound bearing this name. This suggests a potential misspelling or a misunderstanding of the intended subject.

It is highly probable that the query for "this compound" is a lapsus linguae for "leptodactyline," the first biogenic amine isolated from the skin secretions of frogs belonging to the Leptodactylus genus. This compound, and others from the same family of frogs, have been the subject of scientific study, unlike the unreferenced "this compound."

The genus Leptodactylus, a diverse group of Neotropical frogs, is well-known for producing a wide array of bioactive substances in its cutaneous secretions as a defense mechanism against predators and pathogens. These secretions are a complex cocktail of peptides, such as ocellatins, and various biogenic amines.

Given the absence of any data on "this compound," it is impossible to construct an article detailing its biosynthetic pathways, chemical ecology, or any environmental and agronomical implications as requested. Scientific accuracy necessitates that the information presented is based on verifiable and published research.

Therefore, this article cannot be generated as per the initial instructions. It is recommended to verify the correct name of the compound of interest. Should the intended subject be "leptodactyline," a comprehensive article on its known scientific properties, including its biosynthesis and ecological role, could be produced.

Future Directions and Emerging Research Avenues for Leptodactylone

Advanced Computational Modeling and Molecular Dynamics for Mechanism Prediction

Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful approach to elucidate the intricate mechanisms by which small molecules like Leptodactylone interact with biological targets nih.gov. MD simulations model the behavior of individual molecules over time, providing insights into their dynamic interactions numberanalytics.comrug.nl. This can be crucial for understanding how this compound binds to proteins, induces conformational changes, or influences enzymatic activity.

Current computational methods for biomolecular recognition include molecular docking, Brownian dynamics, and molecular dynamics simulations, which aim to predict binding free energies and kinetic rates nih.gov. While significant progress has been made, challenges remain in accurately and efficiently characterizing binding structures, mechanisms, thermodynamics, and kinetics, especially due to the high flexibility of biomolecules and slow binding/dissociation processes nih.gov.

For this compound, advanced computational modeling could involve:

Target Identification and Validation: Utilizing molecular docking and MD simulations to predict potential protein targets of this compound within various biological pathways. This could build upon existing knowledge, such as its reported effects on SARS-CoV, to identify specific viral or host proteins it interacts with frontiersin.org.

Binding Mechanism Elucidation: Simulating the binding process of this compound to its identified targets at an atomic level to understand the specific residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced upon binding nih.gov. For instance, a study on anti-SARS-CoV-2 natural products mentioned computational modeling and molecular dynamics simulation in the context of compounds like this compound researchgate.net.

Predicting Functional Consequences: Linking molecular interactions to cellular outcomes. For example, if this compound is predicted to inhibit an enzyme, MD simulations could help understand how its binding leads to the inhibition of the enzyme's catalytic activity.

Structure-Activity Relationship (SAR) Prediction: Using computational methods to predict how modifications to the this compound scaffold might alter its binding affinity and biological activity, guiding the design of more potent or selective analogues.

The integration of machine learning techniques into computational modeling is also a growing area, potentially improving docking accuracy and simulation efficiency nih.gov.

Integration of Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)

Multi-omics approaches involve the integration of data from two or more "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive and holistic understanding of biological systems cmbio.iometwarebio.commdpi.comamazon.com. This integrated view can reveal complex interactions across molecular layers that might be missed by single-omics analyses metwarebio.commdpi.com.

For this compound, integrating multi-omics technologies could offer profound insights into its systemic effects:

Transcriptomics: Analyzing changes in gene expression profiles in cells or organisms treated with this compound. This can reveal the cellular pathways and biological processes that are up- or down-regulated in response to the compound, providing clues about its mechanism of action and potential therapeutic targets.

Proteomics: Investigating alterations in protein abundance, post-translational modifications, and protein-protein interactions following this compound exposure. This can directly identify the proteins affected by this compound and their functional consequences. Chemical proteomics, which integrates activity-based protein profiling (ABPP) with mass spectrometry, is a powerful technique to understand small molecule-protein interactions and expand the druggable proteome nih.gov.

Integrative Analysis: Combining data from these different omics layers to construct comprehensive networks of molecular interactions. For instance, integrating transcriptomic or proteomic data with metabolomic information can identify critical regulatory pathways connecting gene expression with metabolic outcomes metwarebio.com. This could help to build a complete picture of how this compound exerts its effects, from gene regulation to protein function and metabolic shifts. This approach is particularly valuable for understanding complex biological phenomena and disease etiology mdpi.comamazon.com.

Exploration of Novel this compound Analogues through Combinatorial and Diversity-Oriented Synthesis

Synthesizing novel analogues of this compound is crucial for optimizing its biological activity, improving selectivity, and understanding its structure-activity relationships. Two key synthetic strategies for achieving this are combinatorial synthesis and diversity-oriented synthesis (DOS) cam.ac.ukbrandon-russell.com.

Combinatorial Synthesis: This approach involves generating large libraries of compounds by combining different building blocks in various ways around a common molecular scaffold cam.ac.ukunits.it. For this compound, this would typically involve modifying the substituents (R-groups) on the coumarin (B35378) core to explore how these changes impact its biological activity. While effective for generating many compounds, combinatorial chemistry often results in libraries with limited structural diversity, as the basic molecular framework remains the same cam.ac.ukscispace.com.

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally and stereochemically diverse small molecules, often by varying the molecular framework itself, not just the appendages cam.ac.ukbrandon-russell.comunits.itscispace.comresearchgate.net. The goal of DOS is to broadly populate chemical space with complex and diverse structures, which can lead to the discovery of novel biologically active molecules with previously unknown properties cam.ac.ukunits.it. For this compound, DOS could involve:

Scaffold Hopping: Designing and synthesizing compounds that retain the key pharmacophoric elements of this compound but are built upon entirely different core structures.

Skeletal Diversity: Introducing variations in the ring structures and rigidifying elements of the this compound scaffold to generate molecules with distinct molecular shapes cam.ac.uk.

Stereochemical Diversity: Exploring different stereoisomers of this compound and its analogues, as stereochemistry can significantly impact biological activity.

The efficient, simultaneous synthesis of structurally diverse compounds remains a challenge for synthetic chemistry, but DOS holds enormous implications for the discovery of small molecules with desired properties, including biological probes and new drugs scispace.com. Incorporating privileged substructures like coumarin derivatives into novel molecular frameworks is essential in the DOS strategy researchgate.net.

Development of this compound as a Chemical Probe for Biological Systems Discovery

A chemical probe is a small molecule designed to selectively bind to and alter the function of a specific protein target, allowing researchers to determine the protein's role in complex living systems promega.comthermofisher.krnih.gov. They are critical tools in basic research and drug discovery, complementing genetic approaches like siRNA and CRISPR for target validation promega.comnih.gov.

Developing this compound as a chemical probe would involve:

Establishing Potency and Selectivity: Rigorous characterization of this compound's binding affinity and specificity for its target(s) in biochemical and cellular assays promega.comicr.ac.uk. This includes demonstrating its ability to engage the target and cause a change in target activity within intact cells promega.com.

Understanding Mechanism of Action: Thoroughly elucidating how this compound interacts with its target(s) at a molecular level, as discussed in Section 7.1. A known mechanism of action is a key criterion for chemical probe quality thermofisher.kr.

Demonstrating Phenotypic Modulation: Showing that this compound can modulate relevant phenotypic changes in cells or organisms, linking its molecular activity to observable biological effects promega.com. For example, if this compound is found to inhibit a specific enzyme, its ability to reverse a disease phenotype associated with that enzyme would be a key demonstration.

Optimizing Physicochemical Properties: Ensuring the probe has suitable properties for cellular penetration, stability, and bioavailability without introducing confounding off-target effects promega.com.

Open Science Initiatives: Contributing well-characterized this compound probes to resources like The Chemical Probes Portal, which provides expert-reviewed information to help scientists choose and use high-quality chemical probes nih.govicr.ac.uk. This fosters open science and accelerates functional annotation of proteins and target validation for drug discovery nih.gov.

By developing this compound into a high-quality chemical probe, researchers can use it to explore new biological mechanisms, validate potential drug targets, and accelerate the discovery and development of new pharmaceuticals thermofisher.kricr.ac.uk.

Q & A

Q. How is Leptodactylone identified and characterized in natural sources?

To identify this compound, researchers typically employ a combination of chromatographic separation (e.g., HPLC, GC-MS) and spectroscopic techniques (NMR, IR, UV-Vis). For example, NMR analysis (¹H and ¹³C) is critical for structural elucidation, while mass spectrometry confirms molecular weight and fragmentation patterns. Natural product extraction protocols often involve solvent partitioning and bioassay-guided fractionation to isolate bioactive compounds .

Q. What experimental protocols are used to synthesize this compound in laboratory settings?

Synthesis often involves multi-step organic reactions, such as cycloaddition or cross-coupling, followed by purification via column chromatography. Key steps include optimizing reaction conditions (temperature, catalysts) and validating intermediates using TLC or LC-MS. For reproducibility, detailed protocols must specify stoichiometry, solvent systems, and purification criteria .

Q. What in vitro assays are suitable for assessing this compound’s bioactivity?

Common assays include cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity measured via fluorometric kits), and antimicrobial testing (disk diffusion). Controls (positive/negative) and dose-response curves are mandatory. Researchers must validate results using statistical tools (e.g., ANOVA) and replicate experiments across independent trials to ensure reliability .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of this compound’s bioactivity be resolved?

Conflicting data may arise from variations in experimental models (e.g., cell lines vs. animal studies) or assay conditions (pH, concentration). A systematic review of methodologies, including meta-analysis of dose-response relationships and replication studies under standardized protocols, is recommended. Researchers should also assess confounding factors, such as compound stability in biological matrices .

Q. What computational approaches are effective for studying this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability of this compound with target proteins. Validation requires correlating computational results with wet-lab data (e.g., IC₅₀ values from enzyme assays). Researchers must document force fields, solvation models, and statistical significance thresholds .

Q. How should structure-activity relationship (SAR) studies for this compound derivatives be designed?

SAR studies involve synthesizing analogs with systematic structural modifications (e.g., substituent groups, stereochemistry) and testing their bioactivity. High-throughput screening combined with QSAR modeling can identify critical pharmacophores. Data must be analyzed using multivariate regression to isolate influential structural features .

Methodological Considerations

Q. What strategies ensure reproducibility in this compound research?

- Documentation : Publish detailed experimental protocols (e.g., reaction times, purification gradients) in supplementary materials.

- Data Sharing : Deposit raw spectral data (NMR, MS) in open-access repositories.

- Replication : Collaborate with independent labs to validate key findings .

Q. How should researchers address variability in this compound’s natural abundance?

Ecological studies should quantify this compound concentrations across seasons and geographic regions using LC-MS/MS. Meta-data on soil composition, climate, and plant physiology must be included to contextualize variability .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. Researchers should report confidence intervals and use bootstrapping to assess parameter robustness. Outliers must be evaluated via Grubbs’ test or robust statistical packages .

Q. How can researchers integrate contradictory findings into a cohesive narrative?

Adopt a critical framework (e.g., PICOT) to dissect experimental variables. For example, discrepancies in antimicrobial activity might reflect differences in microbial strains or culture media. A comparative table synthesizing methodologies and outcomes can highlight plausible explanations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.